molecular formula C25H26O6 B132295 6,8-Diprenylorobol CAS No. 66777-70-6

6,8-Diprenylorobol

Cat. No.: B132295
CAS No.: 66777-70-6
M. Wt: 422.5 g/mol
InChI Key: OAUIRSVJXOFAOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6,8-Diprenylorobol can be synthesized through prenylation of isoflavones. The reaction typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound involves extraction from natural sources such as the leaves of Cudrania tricuspidata. The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6,8-Diprenylorobol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

6,8-Diprenylorobol exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

6,8-Diprenylorobol is unique among prenylated flavonoids due to its specific biological activities. Similar compounds include:

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-8-16-22(28)17(9-6-14(3)4)25-21(23(16)29)24(30)18(12-31-25)15-7-10-19(26)20(27)11-15/h5-7,10-12,26-29H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUIRSVJXOFAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346874
Record name 6,8-Diprenylorobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66777-70-6
Record name 6,8-Diprenylorobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6,8-Diprenylorobol interact with cells and what are the downstream effects?

A: this compound has shown interactions with multiple cellular targets. For instance, it has been found to inhibit CYP2J2, an enzyme involved in drug metabolism and potential tumor promotion. [] This inhibition, in turn, can lead to the upregulation of FOXO3, a protein associated with apoptosis (programmed cell death). [] Furthermore, this compound has been shown to disrupt calcium homeostasis and mitochondrial function, potentially contributing to its antiproliferative effects in certain cell types. []

Q2: What is the structural characterization of this compound?

A: While the provided abstracts don't explicitly state the molecular formula and weight, they do highlight that this compound is a prenylated isoflavonoid. [] Its structure is characterized by the presence of prenyl groups (3,3-dimethylallyl) at the 6 and 8 positions of the isoflavone skeleton. [, ] Detailed spectroscopic data, including 1H and 13C NMR, as well as ESI-MS analysis, have been used to confirm its structure. []

Q3: How does the structure of this compound relate to its activity?

A: Structure-activity relationship (SAR) studies suggest that specific structural features of this compound are crucial for its anti-estrogenic activity. [] The presence of prenyl groups at positions 6 and 8, along with a hydroxyl group on the 6-prenyl moiety or B-ring, are key for its potent antagonistic effects. [] Notably, the non-cyclization of the prenyl group with the A-ring and non-hydroxylation of the 8-prenyl group also contribute to its activity. []

Q4: Has this compound been tested in in vitro and in vivo models?

A: Yes, this compound has been investigated in both in vitro and in vivo settings. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HCC), [] endometriosis, [] and colon cancer cells. [] These studies have also explored the underlying mechanisms, such as apoptosis induction, cell cycle arrest, and modulation of specific signaling pathways. While in vivo studies are limited, there is evidence suggesting that this compound might have potential in managing endometriosis. []

Q5: Are there any analytical techniques used to study this compound?

A: Various analytical methods have been employed to isolate, purify, and characterize this compound. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used to identify and quantify this compound in complex mixtures. [, , ] Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information. [] Centrifugal partition chromatography (CPC) has also been successfully used for the preparative isolation and purification of this compound from natural sources. []

Q6: What are the known sources of this compound?

A: this compound has been identified in several plant species. It is primarily found in Glycyrrhiza uralensis Fisch (licorice root) and Cudrania tricuspidata fruits. [, ] Other sources include the leaves of Cudrania tricuspidata, [] Maclura tinctoria, [] and the roots of Moghania philippinensis. [] The specific content of this compound can vary depending on the plant part, species, and extraction method.

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